1-(Tetrahydro-2h-pyran-4-yl)cyclopropan-1-ol
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Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H14O2 It is characterized by a cyclopropane ring attached to a tetrahydropyran moiety, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction typically proceeds as follows:
- Add LiAlH4 to a Schlenk flask and flush with argon.
- Add THF and stir the mixture at 0°C.
- Slowly add the ester dropwise over 10 minutes.
- Stir the suspension until the alcohol is fully formed, as indicated by TLC analysis.
- Continue stirring for an additional 20 minutes .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the tetrahydropyran moiety.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted cyclopropane or tetrahydropyran derivatives.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol exerts its effects depends on its interactions with molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The tetrahydropyran moiety can enhance the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)cyclopropylamine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(oxan-4-yl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(3-4-8)7-1-5-10-6-2-7/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGVDXSDJPRGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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